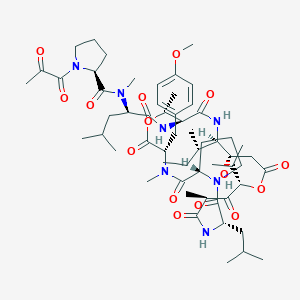

Plitidepsin

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZLLQJYRSZIS-LXNNNBEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H87N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1110.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137219-37-5 | |

| Record name | Plitidepsin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plitidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLITIDEPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Plitidepsin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans. It has demonstrated potent antineoplastic activity across a range of hematological and solid tumors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, the signaling pathways it modulates, and the resulting cellular outcomes. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

The Primary Molecular Target: Eukaryotic Elongation Factor 1A2 (eEF1A2)

The primary intracellular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2)[1][2][3][4]. eEF1A2 is a key component of the protein synthesis machinery, responsible for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation[4]. Notably, eEF1A2 is frequently overexpressed in various human cancers, including multiple myeloma, and has been implicated in promoting tumor cell proliferation and inhibiting apoptosis.

This compound binds to the GTP-bound form of eEF1A2 with a high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range (approximately 80 nM). This interaction is crucial for its antitumor activity. Evidence supporting eEF1A2 as the primary target includes the observation that cancer cell lines with acquired resistance to this compound show reduced levels of eEF1A2 protein, and restoration of eEF1A2 expression re-sensitizes these cells to the drug.

Core Signaling Pathways Modulated by this compound

The binding of this compound to eEF1A2 initiates a cascade of downstream signaling events that collectively contribute to its anticancer effects. The central pathways affected are the Rac1/JNK and p38 MAPK pathways, leading to cellular stress and apoptosis.

Rac1 GTPase Activation

This compound treatment leads to the rapid activation of the Rac1 GTPase. Rac1 is a small GTPase that plays a critical role in regulating the actin cytoskeleton, cell adhesion, and cell motility. In the context of this compound's action, Rac1 activation is a key upstream event that triggers the activation of downstream stress-activated protein kinases.

Sustained Activation of JNK and p38 MAPK

Following Rac1 activation, this compound induces the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). Both JNK and p38 MAPK are members of the MAPK family and are activated in response to various cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. The sustained activation of these kinases is a critical mediator of this compound-induced apoptosis.

Cellular Outcomes of this compound Action

The modulation of the eEF1A2-Rac1-JNK/p38 MAPK axis by this compound results in several key cellular outcomes that contribute to its antitumor efficacy.

Induction of Apoptosis

A primary consequence of this compound treatment is the induction of apoptosis, or programmed cell death, in cancer cells. This is a caspase-dependent process, as evidenced by the cleavage of caspase-3 and PARP. The sustained activation of JNK and p38 MAPK is a major driver of this pro-apoptotic response.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G1 and G2/M phases. This effect is dose-dependent, with lower concentrations often leading to cytostatic effects, while higher concentrations are cytotoxic. The arrest of the cell cycle prevents cancer cells from proliferating.

Anti-Angiogenic Effects

This compound exhibits anti-angiogenic properties by inhibiting the secretion of vascular endothelial growth factor (VEGF) from cancer cells. VEGF is a potent signaling protein that stimulates the formation of new blood vessels, a process crucial for tumor growth and metastasis. By blocking VEGF secretion, this compound can help to starve tumors of their blood supply.

Effects on the Tumor Microenvironment

This compound's activity extends beyond the cancer cells themselves to affect the tumor microenvironment. In chronic lymphocytic leukemia (CLL) models, this compound has been shown to have potent activity against monocytes and nurse-like cells (NLCs), which are known to support the survival and progression of leukemic cells. This suggests that this compound can disrupt the supportive network that tumors rely on for their growth. In the context of multiple myeloma, this compound has also been shown to have direct effects on osteoclasts, inhibiting their differentiation and bone-resorptive activity, which is a significant aspect of myeloma-associated bone disease.

Quantitative Data on this compound Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent cytotoxic activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 0.2 |

| HT-29 | Colorectal Adenocarcinoma | 0.5 |

| RL | B-cell Lymphoma | 1.5 ± 0.5 |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.

eEF1A2 Binding Assay (Saturation Binding with Radiolabeled this compound)

Objective: To determine the binding affinity (Kd) of this compound to its target protein, eEF1A2.

Methodology:

-

Protein Purification: Purify recombinant eEF1A2 protein.

-

Radiolabeling: Synthesize radiolabeled [14C]-Plitidepsin.

-

Binding Reaction: Incubate a constant concentration of purified eEF1A2 with increasing concentrations of [14C]-Plitidepsin in a suitable binding buffer.

-

Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a nitrocellulose membrane that retains the protein-ligand complex.

-

Quantification: Quantify the amount of bound [14C]-Plitidepsin using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a saturation binding curve to determine the Kd.

A study by Losada et al. utilized a similar approach to determine the Kd of this compound for eEF1A2.

JNK and p38 MAPK Activation Assay (Western Blot)

Objective: To assess the phosphorylation and activation of JNK and p38 MAPK in cancer cells following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to a desired confluency and treat them with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 MAPK (p-p38 MAPK).

-

Also, probe for total JNK and total p38 MAPK as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

This method is a standard technique used in numerous studies to evaluate MAPK signaling.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are live cells.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

This is a widely used and reliable method for assessing apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Treat cells with this compound.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Staining:

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A (to degrade RNA and ensure only DNA is stained).

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N.

This standard protocol allows for the quantification of cells in each phase of the cell cycle.

Rac1 Activation Assay (Pull-down Assay)

Objective: To measure the amount of active, GTP-bound Rac1 in cells treated with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse them in a buffer that preserves GTPase activity.

-

Pull-down of Active Rac1:

-

Incubate the cell lysates with a protein domain that specifically binds to the GTP-bound (active) form of Rac1. A common choice is the p21-binding domain (PBD) of PAK1, often conjugated to agarose beads.

-

The beads will pull down the active Rac1 from the lysate.

-

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot:

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using a Rac1-specific antibody.

-

-

Analysis: The amount of Rac1 detected in the pull-down fraction corresponds to the amount of active Rac1 in the original cell lysate. A Western blot for total Rac1 in the input lysate should be performed as a control.

Commercial kits are available for this type of assay.

Visualizations of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound binds to eEF1A2, leading to Rac1 activation and subsequent JNK/p38 MAPK-mediated apoptosis.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for quantifying this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

This compound exerts its potent anticancer activity through a well-defined mechanism of action that is centered on its interaction with the oncoprotein eEF1A2. This initial binding event triggers a signaling cascade involving the activation of Rac1, JNK, and p38 MAPK, ultimately leading to apoptosis and cell cycle arrest in cancer cells. Furthermore, its ability to inhibit angiogenesis and modulate the tumor microenvironment contributes to its overall therapeutic efficacy. The detailed understanding of these molecular mechanisms provides a solid foundation for the continued clinical development of this compound and the identification of patient populations most likely to benefit from this novel therapeutic agent.

References

The Discovery and Molecular Journey of Plitidepsin: From Marine Tunicate to Targeted Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plitidepsin (also known as Aplidin®) is a potent cyclic depsipeptide with significant antitumor and antiviral properties.[1] Originally isolated from the Mediterranean tunicate Aplidium albicans, this marine-derived compound has undergone a remarkable journey from a natural product discovery to a synthetically produced therapeutic agent.[1][2] Its primary mechanism of action involves the specific targeting of the eukaryotic elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells and crucial for the replication of certain viruses.[1] This technical guide provides a comprehensive overview of the discovery, origin, and detailed molecular characterization of this compound, with a focus on its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Discovery and Origin

This compound was first discovered as a natural product isolated from the marine tunicate Aplidium albicans, a sessile sea squirt found in the Mediterranean Sea.[1] The initial discovery was driven by screening programs aimed at identifying novel bioactive compounds from marine organisms with potential therapeutic value. While initially sourced directly from the tunicate, the low natural abundance of the compound and the challenges of harvesting marine organisms on a large scale necessitated the development of a more sustainable and scalable production method. Consequently, this compound is now manufactured through total chemical synthesis, ensuring a consistent and reliable supply for clinical and research purposes.

Chemical Synthesis

The total synthesis of this compound is a complex, multi-step process that employs a convergent approach. This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together to form a linear precursor. The final steps involve a macrolactamization reaction to form the characteristic cyclic structure of the depsipeptide.

A high-level overview of the synthetic route involves:

-

Fragment Synthesis: Two main fragments of the this compound molecule are synthesized separately. This allows for a more efficient and controlled process.

-

Fragment Coupling: The synthesized fragments are then joined together using standard peptide coupling methods to create a linear precursor molecule.

-

Macrolactamization: The linear precursor undergoes an intramolecular cyclization reaction (macrolactamization) to form the core cyclic structure of this compound.

-

Final Modifications: The final steps involve the addition and modification of the peptidic side chains to yield the final, biologically active this compound molecule.

Mechanism of Action: Targeting eEF1A2

The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2). eEF1A2 is a key protein in the translation machinery, responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. In many types of cancer, eEF1A2 is overexpressed and plays a role in promoting cell proliferation and inhibiting apoptosis (programmed cell death).

This compound binds to eEF1A2 with high affinity, leading to a cascade of downstream effects that ultimately result in cancer cell death. The key events in this compound's mechanism of action are:

-

Inhibition of Protein Synthesis: By binding to eEF1A2, this compound disrupts its function in the translation elongation cycle. This leads to a global inhibition of protein synthesis, which disproportionately affects rapidly dividing cancer cells that have a high demand for new proteins.

-

Induction of Apoptosis: this compound triggers apoptosis in cancer cells through multiple pathways. This includes the activation of caspases, a family of proteases that execute the apoptotic program.

-

Modulation of Signaling Pathways: this compound has been shown to modulate several signaling pathways involved in cell survival and proliferation. For example, it can interfere with the VEGF/VEGFR-1 autocrine loop in some cancer cells, which is important for their growth.

The interaction of this compound with eEF1A2 and its downstream consequences are depicted in the following signaling pathway diagram:

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The potency of this compound has been evaluated in numerous preclinical studies against a wide range of cancer cell lines and viruses. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Table 1: Anticancer Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Multiple Myeloma (various) | Multiple Myeloma | ≤ 1 | |

| Non-Small-Cell Lung Cancer | Lung Cancer | ≤ 1 | |

| Pancreatic Cancer | Pancreatic Cancer | ≤ 1 | |

| Breast Cancer | Breast Cancer | ≤ 1 | |

| Melanoma | Melanoma | ≤ 1 | |

| Sarcoma | Sarcoma | ≤ 1 | |

| Gastric Cancer | Gastric Cancer | ≤ 1 | |

| Ovarian Cancer | Ovarian Cancer | ≤ 1 | |

| Bladder Cancer | Bladder Cancer | ≤ 1 | |

| Colon Cancer | Colon Cancer | ≤ 1 | |

| Clear Cell Carcinoma (Ovarian) | Ovarian Cancer | 2.51 - 4.97 | |

| Diffuse Large B-cell Lymphoma (RL) | Lymphoma | 1.5 ± 0.5 | |

| Burkitt Lymphoma (Ramos) | Lymphoma | 1.7 ± 0.7 |

Table 2: Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Virus | IC50 (nM) | EC50 (nM) | Reference |

| Vero E6 | SARS-CoV-2 | 0.70 | - | |

| hACE2-293T | SARS-CoV-2 | 0.73 | - | |

| Pneumocyte-like cells | SARS-CoV-2 | 1.62 | - | |

| Vero E6 | SARS-CoV-2 | - | 0.038 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the discovery and mechanism of action of this compound.

Isolation and Purification of this compound from Aplidium albicans (General Protocol)

While total synthesis is now the primary source of this compound, the original isolation from its natural source provides valuable context. A general protocol for the extraction of bioactive compounds from ascidians is as follows:

-

Collection and Preparation: Collect specimens of Aplidium albicans and freeze-dry them. Grind the lyophilized tissue into a fine powder.

-

Extraction: Extract the powdered tissue sequentially with solvents of increasing polarity, such as a mixture of dichloromethane and methanol. This is typically done at room temperature with continuous stirring.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

-

Chromatographic Purification: Subject the organic phase to a series of chromatographic steps to isolate this compound. This may include:

-

Silica Gel Chromatography: Use a gradient of solvents (e.g., hexane to ethyl acetate) to separate the components of the extract.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a C18 column and a gradient of acetonitrile in water.

-

-

Structure Elucidation: Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Affinity Pull-Down Assay to Demonstrate this compound-eEF1A2 Interaction

This protocol describes a general method to demonstrate the binding of a small molecule like this compound to its protein target.

-

Preparation of Affinity Beads: Covalently link this compound to activated agarose beads. This can be achieved through a chemical linker that reacts with a functional group on this compound and the beads. A control with beads linked only to the linker should also be prepared.

-

Cell Lysate Preparation: Culture a relevant cancer cell line (e.g., a multiple myeloma cell line) and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a whole-cell protein extract.

-

Incubation: Incubate the cell lysate with the this compound-conjugated beads and the control beads for several hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose or PVDF membrane, and probe with a primary antibody specific for eEF1A2. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. A band corresponding to eEF1A2 in the sample incubated with this compound-conjugated beads, but not in the control, indicates a specific interaction.

In Vitro Protein Synthesis Assay

This protocol outlines a method to measure the effect of this compound on protein synthesis in cultured cells.

-

Cell Culture and Treatment: Seed a cancer cell line in a multi-well plate and allow the cells to adhere. Treat the cells with various concentrations of this compound for a defined period.

-

Metabolic Labeling: Add a labeled amino acid analog, such as O-propargyl-puromycin (OPP), to the culture medium. OPP is incorporated into newly synthesized proteins.

-

Cell Lysis: After a short incubation with the label, wash the cells and lyse them to release the proteins.

-

Click Chemistry Reaction: Perform a click chemistry reaction to attach a fluorescent probe (e.g., a fluorescent azide) to the alkyne group of the incorporated OPP.

-

Detection and Quantification: The amount of newly synthesized protein can be quantified by measuring the fluorescence intensity using a plate reader or by imaging the cells with a fluorescence microscope. A decrease in fluorescence in this compound-treated cells compared to untreated controls indicates inhibition of protein synthesis.

Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol describes a common method to quantify apoptosis by measuring the activity of effector caspases.

-

Cell Culture and Treatment: Plate a cancer cell line in a 96-well plate and treat with different concentrations of this compound for a specified time to induce apoptosis.

-

Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well. This substrate contains the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.

-

Incubation: Incubate the plate at room temperature to allow the active caspases in the apoptotic cells to cleave the substrate.

-

Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The intensity of the signal is directly proportional to the amount of active caspase-3 and -7.

-

Data Analysis: Normalize the signal from the treated cells to that of the untreated control cells to determine the fold-increase in caspase activity, which is an indicator of the level of apoptosis.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental processes and the logical relationships in the development and characterization of this compound.

Caption: Workflow for the discovery of this compound from its natural source.

Caption: Workflow for the preclinical evaluation of this compound.

Caption: Logical progression for the therapeutic development of this compound.

Conclusion

This compound stands as a testament to the power of natural product discovery in modern drug development. From its origins in a Mediterranean tunicate to its current status as a synthetically produced, targeted therapeutic, its journey highlights the intricate process of identifying, characterizing, and optimizing a novel bioactive compound. The detailed understanding of its mechanism of action, centered on the inhibition of eEF1A2, has paved the way for its clinical application in oncology and its investigation as a potent antiviral agent. This technical guide provides a foundational resource for researchers and scientists seeking to further explore the therapeutic potential of this compound and other marine-derived natural products.

References

An In-depth Technical Guide to Plitidepsin's Primary Molecular Target: eEF1A2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin with potent antitumor and antiviral properties.[1][2] Its primary molecular target has been identified as the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][3][4] eEF1A2 is an isoform of the alpha subunit of the eukaryotic elongation factor 1 complex, which plays a canonical role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome. Beyond this essential function, eEF1A2 is implicated in various oncogenic processes, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the interaction between this compound and eEF1A2, the downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms.

This compound and eEF1A2 Interaction: Quantitative Analysis

The binding of this compound to eEF1A2 has been characterized by high affinity and a notable residence time on its target. This interaction is fundamental to the pharmacological activity of the compound.

| Parameter | Value | Cell/System Context | Reference |

| Dissociation Constant (KD) | 80 nM | Purified rabbit muscle eEF1A2 with [14C]-plitidepsin | |

| Target Residence Time | ~9 minutes | Purified rabbit muscle eEF1A2 |

Cellular Potency of this compound

This compound exhibits potent cytotoxic and antiviral effects at nanomolar concentrations across a variety of cell lines.

| Activity | IC50/IC90 Value | Cell Line / Virus | Treatment Duration | Reference |

| Antitumor Activity (IC50) | ~10 nM | JJN3 (Multiple Myeloma) | 48 hours | |

| ~20 nM | 5TGM1 (Multiple Myeloma) | 48 hours | ||

| 1.5 ± 0.5 nM | RL (Diffuse Large B-cell Lymphoma) | 96 hours | ||

| 1.7 ± 0.7 nM | Ramos (Burkitt's Lymphoma) | 96 hours | ||

| Antiviral Activity (IC90) | 0.88 nM | hACE2-293T / SARS-CoV-2 | Not Specified | |

| 3.14 nM | Human pneumocyte-like cells / SARS-CoV-2 | Not Specified |

Mechanism of Action: Downstream Signaling Pathways

This compound's engagement with eEF1A2 disrupts its normal functions and oncogenic activities, leading to a cascade of downstream events culminating in apoptosis. The binding of this compound to eEF1A2 is thought to occur at the interface between domains 1 and 2, interfering with its role in protein synthesis and its interactions with other proteins.

Disruption of eEF1A2's Pro-Survival Interactions

eEF1A2 promotes tumor cell survival by interacting with and modulating the activity of several key proteins. This compound abrogates these interactions, tipping the cellular balance towards apoptosis.

-

Inhibition of PKR: eEF1A2 binds to and inhibits the pro-apoptotic protein kinase R (PKR). This compound disrupts this interaction, leading to PKR activation and subsequent cell death.

-

Interference with Peroxiredoxin-1 (PRDX1): The interaction between eEF1A2 and PRDX1 helps regulate oxidative stress, promoting cell survival. This compound's interference with this complex leads to increased oxidative stress.

-

Blockade of Sphingosine Kinase 1 (SPHK1) Activation: eEF1A2 enhances the activity of SPHK1, an enzyme involved in producing pro-proliferative metabolites. This compound binding to eEF1A2 prevents this activation, thus limiting tumor growth.

Induction of Apoptosis via Stress-Activated Pathways

The disruption of eEF1A2's functions by this compound leads to cellular stress, which in turn activates pro-apoptotic signaling cascades.

-

Induction of Oxidative Stress: By interfering with PRDX1 function, this compound treatment leads to an accumulation of reactive oxygen species (ROS).

-

Activation of JNK and p38 MAPK: The increase in oxidative stress triggers the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

-

Caspase-Dependent Apoptosis: The activation of the JNK and p38 MAPK pathways ultimately converges on the activation of caspases, the executioners of apoptosis.

Caption: this compound binds to eEF1A2, leading to apoptosis.

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to delineate the mechanism of action of this compound.

Target Identification and Binding Characterization

Caption: Workflow for identifying and characterizing eEF1A2 as this compound's target.

1. [14C]-Plitidepsin Binding-Guided Fractionation

This method was instrumental in identifying eEF1A2 as the primary target of this compound in an unbiased manner.

-

Cell Lysate Preparation: K-562 chronic myelogenous leukemia cells are cultured, harvested, and homogenized. The lysate is subjected to differential centrifugation to obtain a soluble protein fraction.

-

Chromatographic Fractionation: The soluble fraction is processed through several chromatographic steps, such as ion exchange and size exclusion chromatography.

-

Binding Assay: Fractions are collected and incubated with radiolabeled [14C]-Plitidepsin. The amount of bound radioactivity in each fraction is quantified to identify the fractions containing the binding protein.

-

Protein Identification: The protein in the active fractions is identified using techniques like mass spectrometry.

2. Drug Affinity Responsive Target Stability (DARTS) Assay

DARTS is used to confirm the direct binding of a small molecule to its target protein.

-

Lysate Preparation: Whole-cell lysates are prepared from a relevant cell line (e.g., HeLa cells).

-

Drug Incubation: Aliquots of the lysate are incubated with varying concentrations of this compound or a vehicle control.

-

Protease Digestion: A protease, such as subtilisin or pronase, is added to the lysates. The binding of this compound to eEF1A2 is expected to stabilize the protein, making it more resistant to proteolytic degradation.

-

Western Blot Analysis: The samples are resolved by SDS-PAGE, and the levels of eEF1A2 are detected by Western blotting. A dose-dependent protection of eEF1A2 from degradation in the presence of this compound confirms direct binding.

3. Fluorescence Lifetime Imaging Microscopy (FLIM) - Förster Resonance Energy Transfer (FRET)

FLIM-FRET is a powerful technique to visualize and confirm protein-protein interactions in living cells.

-

Cell Transfection: Cells (e.g., HeLa) are stably transfected with a vector expressing eEF1A2 fused to a fluorescent protein (e.g., GFP) to serve as the FRET donor.

-

Labeling: A fluorescently labeled analog of this compound (the FRET acceptor) is added to the cells.

-

FLIM Imaging: The fluorescence lifetime of the eEF1A2-GFP is measured on a pixel-by-pixel basis. If this compound binds to eEF1A2, the close proximity of the donor and acceptor will result in FRET, causing a measurable decrease in the donor's fluorescence lifetime.

-

Phasor Analysis: The FLIM data is analyzed using a phasor plot, which provides a graphical representation of the lifetime distribution and allows for the identification of interacting and non-interacting populations of eEF1A2-GFP.

Cellular and Functional Assays

1. Cytotoxicity and IC50 Determination

Standard assays are used to quantify the antiproliferative effects of this compound.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates.

-

Drug Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 48 or 96 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTS or WST-8, or a luminescence-based assay like CellTiter-Glo.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

2. Apoptosis Quantification

The induction of apoptosis by this compound is a key indicator of its efficacy.

-

Annexin V and 7-AAD Staining: Cells are treated with this compound and then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and 7-aminoactinomycin D (7-AAD, a viability dye). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activation Assays: The activation of executioner caspases, such as caspase-3 and caspase-7, is measured by Western blotting for the cleaved (active) forms of the enzymes or by using fluorogenic substrates.

3. JNK and p38 MAPK Activation

The activation of these stress kinases is a hallmark of this compound's mechanism.

-

Cell Treatment and Lysis: Cells are treated with this compound for various time points, and whole-cell lysates are prepared.

-

Western Blot Analysis: The levels of total and phosphorylated (activated) JNK and p38 MAPK are determined by Western blotting using phospho-specific antibodies. An increase in the ratio of phosphorylated to total protein indicates activation of the pathway.

Conclusion

The identification and characterization of eEF1A2 as the primary molecular target of this compound have provided a solid foundation for understanding its potent antitumor and antiviral activities. The detailed mechanistic insights, supported by a range of quantitative and qualitative experimental data, highlight a multi-faceted mechanism of action that extends beyond the simple inhibition of protein synthesis. By disrupting the pro-survival functions of eEF1A2 and inducing a potent apoptotic response through stress-activated signaling pathways, this compound represents a promising therapeutic agent. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working to further explore the therapeutic potential of targeting eEF1A2.

References

- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of Plitidepsin's Antitumor Activity: A Technical Guide

1. Introduction

Plitidepsin, also known by its trade name Aplidin®, is a cyclic depsipeptide anticancer agent originally isolated from the Mediterranean marine tunicate Aplidium albicans and now produced by total synthesis.[1][2] Extensive preclinical research has demonstrated its potent antitumor activity across a wide array of in vitro and in vivo models, which has led to its investigation in numerous clinical trials.[1][2][3] Early studies were crucial in elucidating its unique mechanism of action, which is centered on the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), a protein implicated in oncogenesis. This document provides a detailed technical overview of the foundational preclinical studies that characterized this compound's antitumor properties, focusing on its mechanism of action, efficacy data, and the key experimental protocols employed.

2. Mechanism of Action

This compound exhibits a multifaceted mechanism of action that converges on the induction of apoptosis in cancer cells through the targeting of eEF1A2 and the subsequent modulation of several signaling pathways.

2.1. Primary Molecular Target: eEF1A2

The primary molecular target of this compound is the eukaryotic elongation factor 1A2 (eEF1A2). eEF1A2 is one of two isoforms of the alpha subunit of eukaryotic elongation factor 1 and is involved in the delivery of aminoacyl-tRNAs to the ribosome during protein synthesis. While its counterpart, eEF1A1, is ubiquitously expressed, eEF1A2 expression is normally restricted to a few tissues but is frequently overexpressed in various human tumors, where it exhibits oncogenic properties by promoting proliferation and inhibiting apoptosis.

This compound interacts directly with eEF1A2 with a dissociation constant (KD) of approximately 80 nM. This binding affinity is consistent with the nanomolar concentrations at which the drug exerts its pro-apoptotic effects. The interaction disrupts the normal function of eEF1A2, leading to the inhibition of protein synthesis, a process to which rapidly dividing cancer cells are particularly vulnerable. The specificity of this interaction is highlighted by findings that reduced eEF1A2 expression in cancer cell lines confers resistance to this compound, while re-establishing its expression restores sensitivity.

Caption: this compound directly targets and inhibits the eEF1A2 protein.

2.2. Downstream Signaling and Apoptosis Induction

Binding of this compound to eEF1A2 initiates a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis. These effects are triggered by the induction of early oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a corresponding decrease in reduced glutathione (GSH).

This oxidative state leads to the rapid activation of Rac1 GTPase and the subsequent sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK) pathways. The phosphorylation of JNK is a very early event, detectable within 5-10 minutes of drug exposure. The prolonged activation of these stress-activated kinases is a critical step that ultimately triggers a caspase-dependent apoptotic program, leading to programmed cell death. Concurrently, this compound can induce cell cycle arrest, often at the G1-G2 border.

Caption: Core signaling cascade initiated by this compound.

2.3. Modulation of eEF1A2 Protein Interactions

Further research has shown that this compound's activity is also mediated by its ability to disrupt the interaction of eEF1A2 with other key cellular proteins. eEF1A2 is known to bind to and regulate enzymes that favor tumor growth. For instance, this compound interrupts the binding of eEF1A2 with sphingosine kinase-1 (SK1) and Peroxiredoxin-1. The disruption of the eEF1A2-SK1 complex inhibits the formation of pro-proliferative metabolites, while the disruption of the eEF1A2-Peroxiredoxin-1 complex enhances oxidative stress, both contributing to tumor cell death.

2.4. Effects on Angiogenesis and the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound also exhibits antiangiogenic properties. Preclinical studies demonstrated that it can block the secretion of the vascular endothelial growth factor (VEGF) by human leukemia cells (MOLT-4), suggesting an inhibitory effect on tumor angiogenesis. This compound also impacts the tumor microenvironment. In models of chronic lymphocytic leukemia (CLL), it was shown to have potent activity against monocytes and nurse-like cells (NLCs), a cell subset that supports the survival and progression of leukemic cells.

3. Preclinical Efficacy Data

This compound has demonstrated potent and broad-spectrum antitumor activity in both in vitro and in vivo preclinical models.

3.1. In Vitro Antitumor Activity

This compound shows cytotoxic activity against a wide range of human cancer cell lines, often at very low concentrations. Its efficacy is particularly notable in hematological malignancies and various solid tumors.

| Cancer Type | Cell Lines / Context | IC50 Values | Reference |

| Broad Range | Multiple Myeloma, Lymphoma, Leukemia, NSCLC, Pancreas, Breast, Melanoma, Sarcoma, Gastric, Ovarian, Bladder, Colon | ≤1 nM | |

| Ovarian Cancer | Clear Cell Carcinoma (CCC) cell lines | 2.51 - 4.97 nM | |

| Lymphoma | Diffuse Large B-Cell Lymphoma (DLCL) and Burkitt Lymphoma cell lines | Nanomolar range |

Notably, the potency of this compound against ovarian clear cell carcinoma (IC50: 2.51-4.97 nM) was found to be significantly greater than that of conventional chemotherapeutic agents like paclitaxel (IC50: 5-20 nM) and doxorubicin (IC50: 50-80 nM).

3.2. In Vivo Antitumor Activity

The antitumor effects of this compound have been confirmed in multiple in vivo xenograft models using immunodeficient mice. These studies have shown significant tumor growth inhibition and improved survival.

| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |

| Burkitt Lymphoma | Athymic nude mice with Ramos lymphoma xenografts | This compound (0.2 mg/kg) + Rituximab | Median survival increased from 31 days (control) to 41 days. | |

| Burkitt Lymphoma | Athymic nude mice with Ramos lymphoma xenografts | This compound (single agent) | Median survival increased from 31 days (control) to 35 days. | |

| Ovarian Cancer | Mice with Clear Cell Carcinoma (CCC) xenografts | This compound (single agent) | Significant inhibition of tumor growth with no apparent toxicity. | |

| Multiple Myeloma | Xenograft models | This compound (single agent or with dexamethasone) | Antitumor effect observed. | |

| Pancreatic Cancer | Xenograft models | This compound + Gemcitabine | Synergistic antitumor activity. |

4. Key Experimental Methodologies

The characterization of this compound's preclinical activity involved a range of standard and specialized experimental protocols.

4.1. In Vitro Cytotoxicity and Synergy Analysis

-

Protocol: Cancer cell lines were seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (e.g., 72-96 hours). Cell viability was assessed using colorimetric assays (e.g., MTT) or automated cell counters. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves. For synergy studies, this compound was combined with another agent (e.g., rituximab) at a fixed dose ratio. The Combination Index (CI) was then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

4.2. Apoptosis Detection via Flow Cytometry

-

Protocol: Cells were treated with this compound for a specified time (e.g., 48 hours). Following treatment, cells were harvested and stained with fluorescently-labeled Annexin V (to detect early apoptotic cells via phosphatidylserine exposure) and a viability dye like 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (to distinguish late apoptotic/necrotic cells). The stained cell populations were then quantified using a flow cytometer.

4.3. In Vivo Xenograft Model Protocol

-

Protocol: Immunocompromised mice (e.g., athymic nude mice) were subcutaneously inoculated with a suspension of human tumor cells (e.g., Ramos lymphoma cells). Tumors were allowed to grow to a palpable size (e.g., ~0.5 cm in diameter). The mice were then randomized into treatment groups (e.g., vehicle control, this compound alone, combination therapy). Drugs were administered according to a predefined schedule and dose (e.g., intraperitoneal injections). Tumor volume and mouse body weight were monitored regularly. The primary endpoints were tumor growth inhibition and overall survival.

Caption: A typical experimental workflow for an in vivo xenograft study.

4.4. Target Validation via Genetic Manipulation

-

Protocol: To confirm eEF1A2 as the primary target, its expression was manipulated in cancer cell lines. This compound-resistant cells were transfected with a vector to ectopically express (overexpress) eEF1A2. Conversely, sensitive cells were treated with siRNA or shRNA to knock down eEF1A2 expression. The sensitivity of these genetically modified cells to this compound was then reassessed using cytotoxicity assays to determine if sensitivity was restored or decreased, respectively.

The early preclinical evaluation of this compound established it as a potent anticancer agent with a novel mechanism of action. These foundational studies demonstrated that this compound's primary target is the oncogenic protein eEF1A2. Its binding initiates a cascade of events including oxidative stress and sustained JNK/p38 MAPK activation, culminating in robust, caspase-dependent apoptosis and cell cycle arrest. The in vitro data revealed broad, nanomolar potency against a wide range of hematological and solid tumor cell lines, while in vivo studies confirmed significant tumor growth inhibition and survival benefits in xenograft models. This comprehensive body of preclinical evidence provided a strong rationale for the continued clinical development of this compound as a therapeutic agent for cancer.

References

Plitidepsin: A Technical Guide to Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plitidepsin, also known by its commercial name Aplidin®, is a cyclic depsipeptide of marine origin with significant antitumor and antiviral properties.[1] Originally isolated from the Mediterranean tunicate Aplidium albicans, it is now produced by total synthesis.[2][3][4] Its potent biological activity, particularly against hematological malignancies like multiple myeloma and various solid tumors, has led to extensive preclinical and clinical investigation.[4] More recently, its mechanism of action has shown promise in antiviral applications, including against SARS-CoV-2.

This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. It includes summaries of key experimental methodologies for its synthesis and biological characterization, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a cyclic depsipeptide structurally related to the didemnin family of natural products. Specifically, it is a derivative of didemnin B where a lactate residue is oxidized to a pyruvate. The molecule is characterized by a complex macrocyclic core and a peptidic side chain.

Quantitative Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅₇H₈₇N₇O₁₅ | |

| Molecular Weight | 1110.34 g/mol (Average) | |

| 1109.62601509 Da (Monoisotopic) | ||

| CAS Number | 137219-37-5 | |

| Appearance | Colorless to slightly yellow powder | |

| Solubility | Soluble in DMSO and acetonitrile | |

| Storage Stability | ≥ 2 years at -20°C (as solid) | |

| Reconstituted Stability | Physically and chemically stable for 28 hours up to 25°C | |

| Binding Affinity (K_d) | ~80 nM (to eEF1A2) | |

| SMILES | CC--INVALID-LINK--[C@H]1C(=O)N--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C)C(=O)N2CCC[C@H]2C(=O)N(C)--INVALID-LINK--cc3)C(=O)O--INVALID-LINK----INVALID-LINK--N1)NC(=O)--INVALID-LINK--C)N(C)C(=O)[C@@H]4N(C(=O)C(=O)C)CCC4)O">C@H--INVALID-LINK--CC |

Mechanism of Action and Signaling Pathway

This compound's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein often overexpressed in tumor cells that plays a critical role in protein synthesis. This compound binds selectively to the GTP-bound form of eEF1A2, inhibiting its function of delivering aminoacyl-tRNAs to the ribosome. This disruption of protein synthesis is a central component of its anticancer activity.

Beyond canonical translation inhibition, the interaction with eEF1A2 triggers a cascade of downstream signaling events that culminate in apoptosis (programmed cell death). Key events in this pathway include:

-

Induction of Oxidative Stress : this compound causes an early increase in reactive oxygen species (ROS).

-

Activation of Stress Kinases : This is followed by the rapid and sustained activation of stress-activated protein kinases, particularly c-Jun N-terminal kinase (JNK) and p38 MAPK.

-

Rac1 GTPase Activation : The activation of these kinases is mediated by the Rac1 GTPase.

-

Caspase-Dependent Apoptosis : The sustained stress signaling ultimately leads to caspase activation and execution of the apoptotic program.

The following diagram illustrates the core signaling pathway initiated by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research. These are summaries of published methods and should be adapted and optimized for specific experimental contexts.

Total Synthesis of this compound

The large-scale synthesis of this compound is achieved through a convergent approach, which involves the independent synthesis of key fragments followed by their assembly.

Methodology Overview:

-

Fragment Synthesis : The synthesis involves the preparation of several complex peptide and ketoester fragments. For instance:

-

Peptidic Fragment (e.g., 326) : Begins with a protected bis-peptide, which undergoes deprotection (e.g., Boc group removal with HCl in dioxane) followed by coupling with other amino acid derivatives.

-

Ketoester Fragment (e.g., 323) : Synthesized starting from precursors like bis-silylated compounds, which are activated (e.g., with CDI) and treated with enolates to form the ketoester structure.

-

-

Fragment Coupling : The synthesized fragments are coupled using standard amide bond-forming methods to create a linear precursor molecule.

-

Macrolactamization : The linear precursor undergoes an intramolecular cyclization reaction (macrolactamization) to form the core macrocycle. This is a critical step, often performed under high dilution conditions using coupling reagents like HATU to favor the intramolecular reaction.

-

Side-Chain Completion : Finally, the remaining peptidic side chains are coupled to the macrocyclic core to yield the final this compound molecule.

eEF1A2 Binding Affinity Assay (Saturation Binding)

To determine the dissociation constant (K_d) of this compound for its target eEF1A2, a radioligand saturation binding assay can be performed.

Protocol Summary:

-

Reagents : Purified eEF1A2 protein (e.g., from rabbit skeletal muscle), [¹⁴C]-labeled this compound, and appropriate binding buffer.

-

Incubation : A constant amount of purified eEF1A2 is incubated with increasing concentrations of [¹⁴C]-Plitidepsin.

-

Separation : After incubation (e.g., 1 hour at room temperature), the protein-bound radioligand is separated from the unbound radioligand.

-

Quantification : The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis : The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound). The resulting saturation curve is then fitted to a suitable binding equation (e.g., one-site binding) to determine the K_d and B_max (maximum number of binding sites).

Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly quantified using a metabolic activity assay like the MTT or MTS assay.

Generalized Protocol:

-

Cell Plating : Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Drug Treatment : Cells are treated with a serial dilution of this compound. Appropriate controls (vehicle-only, no-cell background) must be included.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition : MTT or MTS reagent is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Solubilization & Measurement : If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at the appropriate wavelength (e.g., ~570 nm).

-

Data Analysis : Absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (the concentration of drug that inhibits 50% of cell growth) is calculated by fitting the data to a dose-response curve.

Analysis of JNK Phosphorylation (Western Blot)

To confirm the activation of the JNK signaling pathway, Western blotting is used to measure the levels of phosphorylated JNK (p-JNK) relative to total JNK.

Protocol Summary:

-

Sample Preparation : Cancer cells or tissues from treated animals are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated JNK (p-JNK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The process is repeated on the same or a parallel membrane using an antibody for total JNK as a loading control. An antibody for a housekeeping protein like actin is also used to ensure equal protein loading.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : The intensity of the p-JNK band is quantified and normalized to the intensity of the total JNK band to determine the relative increase in JNK phosphorylation.

References

- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 3. This compound: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Plitidepsin's Antiviral Properties Against SARS-CoV-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiviral properties of Plitidepsin against SARS-CoV-2, the causative agent of COVID-19. This compound, a cyclic depsipeptide originally developed as an anti-cancer agent, has demonstrated potent preclinical efficacy against SARS-CoV-2 by targeting a host protein, the eukaryotic translation elongation factor 1A (eEF1A).[1][2] This document collates in vitro and in vivo data, details experimental methodologies, and visualizes the drug's mechanism of action and experimental workflows.

Introduction

The COVID-19 pandemic spurred a global effort to identify effective antiviral therapeutics. While vaccines have been pivotal, the need for direct-acting antivirals and host-directed therapies remains critical. This compound (also known as Aplidin) emerged as a promising candidate due to its potent inhibition of SARS-CoV-2 replication in preclinical models.[1][2][3] A key advantage of its host-targeting mechanism is the reduced likelihood of viral resistance development through mutation, a significant concern with rapidly evolving variants.

In Vitro Efficacy of this compound against SARS-CoV-2

This compound has demonstrated potent antiviral activity against SARS-CoV-2 in various cell lines, often exceeding the potency of the approved antiviral remdesivir.

| Cell Line | Assay Type | Parameter | This compound Value (nM) | Remdesivir Value (nM) | Selectivity Index (SI) | Reference |

| Vero E6 | Immunofluorescence | IC90 | 1.76 | - | - | |

| Vero E6 | - | IC50 | 0.70 | - | - | |

| hACE2-293T | Immunofluorescence | IC90 | 0.88 | 24.2 | >227 | |

| hACE2-293T | - | IC50 | 0.73 | - | >274 | |

| Human Pneumocyte-like Cells | - | IC90 | 3.14 | - | 40.4 | |

| Human Pneumocyte-like Cells | - | IC50 | 1.62 | - | 40.4 |

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2. The table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of this compound in different cell lines. The selectivity index (SI = CC50/IC50) indicates the therapeutic window.

| Cell Line | CC50 (nM) | CC10 (nM) | Reference |

| Vero E6 | 1.99 | - | |

| hACE2-293T | >200 | - | |

| Human Pneumocyte-like Cells | 65.43 | - | |

| hACE2-293T | >1000 | >1000 | |

| Vero E6 | 127 | 28.1 | |

| Human Pneumocyte-like Cells | 127 | 28.1 |

Table 2: Cytotoxicity of this compound. The table presents the 50% cytotoxic concentration (CC50) and 10% cytotoxic concentration (CC10) of this compound in various cell lines.

In Vivo Efficacy of this compound

Preclinical studies in mouse models of SARS-CoV-2 infection have demonstrated the in vivo efficacy of this compound in reducing viral replication in the lungs.

| Animal Model | Treatment Regimen | Viral Load Reduction in Lungs | Reference |

| BALB/c mice transduced with human ACE2 | 0.3 mg/kg this compound, once daily for 3 days (prophylactic) | 2-log reduction | |

| BALB/c mice transduced with human ACE2 | 1 mg/kg this compound, single dose (prophylactic) | 1.5-log reduction |

Table 3: In Vivo Antiviral Efficacy of this compound against SARS-CoV-2. This table summarizes the reduction in viral titers in the lungs of mice treated with this compound.

Mechanism of Action: Targeting the Host Protein eEF1A

This compound's antiviral activity against SARS-CoV-2 is mediated through its interaction with the host protein, eukaryotic translation elongation factor 1A (eEF1A). eEF1A is a crucial component of the cellular machinery responsible for protein synthesis and is exploited by many viruses for their replication.

By binding to eEF1A, this compound inhibits the translation of viral proteins, thereby halting the viral life cycle. This mechanism has been confirmed through experiments using cells with a mutated version of eEF1A (A399V), which confers resistance to this compound's antiviral effects.

Figure 1: Mechanism of Action of this compound against SARS-CoV-2. This diagram illustrates the SARS-CoV-2 lifecycle within a host cell and highlights how this compound inhibits viral protein translation by targeting the host factor eEF1A.

Experimental Protocols

In Vitro Antiviral Assays

Cell Lines:

-

Vero E6: African green monkey kidney epithelial cells.

-

hACE2-293T: Human embryonic kidney 293T cells stably expressing human angiotensin-converting enzyme 2 (ACE2).

-

Human Pneumocyte-like Cells: Differentiated from primary human lung cells.

General Protocol:

-

Cells are seeded in multi-well plates.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours).

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The drug is maintained in the media throughout the experiment.

-

After a defined incubation period (e.g., 48 hours), the antiviral effect is quantified.

Quantification Methods:

-

Immunofluorescence-based Assay: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid protein). The percentage of infected cells is then determined by automated microscopy and image analysis.

-

RT-qPCR: Viral RNA is extracted from cell lysates or supernatants, and the levels of genomic and subgenomic RNA are quantified using reverse transcription-quantitative polymerase chain reaction.

In Vivo Efficacy Studies

Animal Model:

-

BALB/c mice are transduced with an adenovirus expressing human ACE2 to make them susceptible to SARS-CoV-2 infection.

General Protocol:

-

Mice receive prophylactic treatment with this compound or a vehicle control via a specified route (e.g., subcutaneous injection).

-

Following treatment, mice are intranasally infected with a defined plaque-forming unit (PFU) of SARS-CoV-2.

-

At a predetermined time point post-infection (e.g., 3 days), mice are euthanized.

-

Lungs are harvested, and viral titers are quantified by plaque assay or RT-qPCR.

Figure 2: General Workflow for In Vitro Antiviral Assays. This diagram outlines the key steps involved in assessing the in vitro antiviral activity of this compound against SARS-CoV-2.

Clinical Development

This compound has undergone Phase I/II clinical trials for the treatment of COVID-19. A Phase I/II study in hospitalized patients with moderate COVID-19 showed that this compound was generally well-tolerated and resulted in a significant reduction in viral load. These promising early clinical results, coupled with the strong preclinical data, have led to the planning of Phase III trials.

Conclusion

This compound has demonstrated potent in vitro and in vivo antiviral activity against SARS-CoV-2. Its unique mechanism of targeting the host protein eEF1A presents a high barrier to the development of viral resistance. The quantitative data from preclinical studies are robust, and early clinical trial results are encouraging. Further clinical investigation in larger patient cohorts is warranted to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19.

References

Plitidepsin in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plitidepsin (also known as Aplidin®) is a marine-derived cyclic depsipeptide with a unique mechanism of action that has demonstrated significant antitumor activity in various hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the core research on this compound, focusing on its molecular signaling, preclinical efficacy, and clinical trial outcomes in cancers of the blood and bone marrow. Detailed experimental protocols for key assays and structured quantitative data from pivotal studies are presented to support ongoing research and development efforts in this area.

Mechanism of Action

This compound's primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells and implicated in oncogenesis.[2] By binding to eEF1A2, this compound disrupts protein synthesis, leading to cell cycle arrest and apoptosis.[1] This interaction also interferes with the pro-oncogenic functions of eEF1A2, including its role in managing oxidative stress and cell proliferation signaling.

The induction of apoptosis by this compound is mediated through a cascade of signaling events that begins with the induction of early oxidative stress.[1] This is followed by the rapid activation of the Rac1 GTPase and the sustained activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38/MAPK), ultimately leading to caspase-dependent cell death.

Figure 1: this compound's core signaling pathway.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of hematological cancer cell lines, with IC50 values typically in the low nanomolar range. This activity is observed in cell lines representing multiple myeloma, lymphoma, and leukemia.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HEL | Myeloproliferative Neoplasm (JAK2V617F) | 1.0 ± 0.3 | |

| UKE-1 | Myeloproliferative Neoplasm (JAK2V617F) | 0.5 ± 0.03 | |

| SET2 | Myeloproliferative Neoplasm (JAK2V617F) | 0.8 ± 0.02 | |

| Ba/F3 (JAK2V617F) | Pro-B Cell Line | 0.03 ± 0.01 | |

| Ba/F3 (Wild-Type) | Pro-B Cell Line | 0.4 ± 0.03 | |

| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 |

Table 1: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines

Clinical Research

This compound has been evaluated in several clinical trials for various hematological malignancies, both as a monotherapy and in combination with other agents.

Multiple Myeloma

The most significant clinical data for this compound in hematological malignancies comes from studies in patients with relapsed or refractory multiple myeloma (MM).

ADMYRE Phase III Trial (NCT01102426)

This pivotal, randomized, open-label study compared this compound in combination with dexamethasone versus dexamethasone alone in patients with relapsed/refractory MM who had received at least three prior therapeutic regimens.

| Parameter | This compound + Dexamethasone (Arm A) | Dexamethasone Alone (Arm B) | Hazard Ratio (95% CI) | p-value |

| Number of Patients | 171 | 84 | - | - |

| Median Progression-Free Survival (IRC) | 2.6 months | 1.7 months | 0.650 | 0.0054 |

| Median Progression-Free Survival (Investigator) | 3.8 months | 1.9 months | 0.611 | 0.0040 |

| Median Overall Survival | 11.6 months | 8.9 months | 0.797 | 0.1261 |

| Objective Response Rate (IRC) | 13.8% | - | - | - |

| Median Duration of Response | 12 months | - | - | - |

Table 2: Efficacy Results from the ADMYRE Phase III Trial

Phase II Trial in Relapsed/Refractory MM

A Phase II study evaluated this compound as a single agent and in combination with dexamethasone in heavily pretreated MM patients.

| Treatment Group | Number of Evaluable Patients | Overall Response Rate (CR+PR+MR) |

| This compound Monotherapy | 47 | 13% |

| This compound + Dexamethasone | 18 | 22% |

Table 3: Efficacy Results from a Phase II Trial in Multiple Myeloma

Non-Hodgkin's Lymphoma

A Phase II clinical trial (NCT00884286) investigated the efficacy and safety of this compound in patients with relapsed/refractory aggressive non-Hodgkin's lymphoma (NHL). The study included two cohorts: non-cutaneous peripheral T-cell lymphoma (PTCL) and other lymphomas.

| Parameter | Non-cutaneous PTCL Cohort | Other Lymphomas Cohort |

| Number of Evaluable Patients | 29 | 30 |

| Overall Response Rate (ORR) | 20.7% (95% CI, 8.0%-39.7%) | 0% |

| Complete Responses | 2 | 0 |

| Partial Responses | 4 | 0 |

Table 4: Efficacy Results from a Phase II Trial in Non-Hodgkin's Lymphoma

Safety and Tolerability

Across clinical trials, this compound has generally shown a manageable safety profile. The most common treatment-related adverse events are fatigue, myalgia, nausea, and transient elevations in liver enzymes and creatine phosphokinase. Hematological toxicity is typically mild.

| Adverse Event (Grade 3/4) | This compound + Dexamethasone (ADMYRE) | This compound Monotherapy (NHL Trial) |

| Fatigue | 10.8% | <10% |

| Myalgia | 5.4% | <10% |

| Nausea | 3.6% | <10% |

| Anemia | - | Transient and manageable |

| Thrombocytopenia | - | Transient and manageable |

| Increased Transaminases | - | Transient and manageable |

| Increased Creatine Phosphokinase | - | Transient and manageable |

Table 5: Common Grade 3/4 Adverse Events in this compound Clinical Trials

Experimental Protocols

In Vitro Cytotoxicity Assay

Figure 2: Workflow for in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The absorbance is read using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot for JNK and p38 MAPK Activation

Methodology:

-

Cell Lysis: Cells treated with this compound for various time points are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK, followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Figure 3: Workflow for apoptosis assay.

Methodology:

-

Cell Treatment: Hematological cancer cells are treated with this compound at a specified concentration and for a defined time period.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Conclusion

This compound presents a compelling therapeutic agent for hematological malignancies, particularly in the context of relapsed or refractory disease. Its novel mechanism of action, targeting eEF1A2, provides a distinct approach to cancer therapy that can be effective even in patients resistant to other treatments. The clinical data, especially from the ADMYRE trial in multiple myeloma, underscore its potential in combination therapy. Further research is warranted to explore its efficacy in other hematological cancers and to identify biomarkers that could predict patient response. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing investigation of this compound.

References

Plitidepsin's effect on cell cycle arrest and apoptosis

An In-depth Technical Guide to Plitidepsin's Core Mechanisms: Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally isolated from the tunicate Aplidium albicans, and is now produced synthetically.[1] It has demonstrated potent antitumor activities in a range of preclinical and clinical settings.[2] This technical guide provides a detailed overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its dual role in inducing cell cycle arrest and apoptosis in cancer cells.